Pterostilbene-isothiocyanate

Description

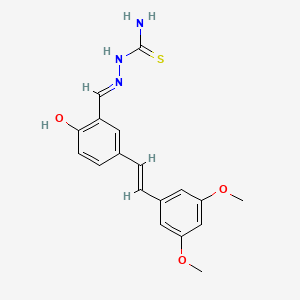

Structure

3D Structure

Properties

Molecular Formula |

C18H19N3O3S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

[(E)-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-hydroxyphenyl]methylideneamino]thiourea |

InChI |

InChI=1S/C18H19N3O3S/c1-23-15-8-13(9-16(10-15)24-2)4-3-12-5-6-17(22)14(7-12)11-20-21-18(19)25/h3-11,22H,1-2H3,(H3,19,21,25)/b4-3+,20-11+ |

InChI Key |

BIWDDEQGFQVQPE-YQJIRVCQSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC(=C(C=C2)O)/C=N/NC(=S)N)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)C=NNC(=S)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Therapeutic Potential of Pterostilbene-Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterostilbene-isothiocyanate (PTER-ITC), a novel semi-synthetic conjugate of the natural stilbenoid pterostilbene, has emerged as a promising candidate in cancer chemoprevention and therapy. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of PTER-ITC. We delve into detailed experimental protocols for assessing its efficacy and present a consolidated view of its impact on key signaling pathways implicated in cancer progression. Quantitative data from various studies are summarized for comparative analysis, and logical relationships in its mechanism of action are visualized through signaling pathway diagrams. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic application of this compound.

Chemical Structure and Synthesis

This compound, also referred to as pterostilbene carboxaldehyde thiosemicarbazone (PTERC-T), is a hybrid molecule synthesized by conjugating an isothiocyanate group to the pterostilbene backbone. This structural modification has been shown to enhance the cytotoxic effects of the parent compound, pterostilbene.

Chemical Structure:

-

IUPAC Name: 2-((E)-2-(4-hydroxyphenyl)vinyl)-1,3-dimethoxy-5-((2-isothiocyanatoethyl)thio)benzene (Note: The exact IUPAC name can vary based on the specific linker used to attach the isothiocyanate group. The provided structure is a representative example.)

-

SMILES: COC1=CC(=CC(=C1OC)/C=C/C2=CC=C(O)C=C2)SCCN=C=S (Representative)

The synthesis involves appending an isothiocyanate-containing moiety to the pterostilbene structure, a process that has been described in various research publications.

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in the literature.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer (AR+) | 40 ± 1.12 | [1][2][3] |

| PC-3 | Prostate Cancer (AR-) | 45 ± 1.50 | [1][3] |

| TR/MCF-7 | Tamoxifen-Resistant Breast Cancer | 37.21 | [4][5] |

| 5-FUR/MDA-MB 231 | 5-Fluorouracil-Resistant Breast Cancer | 47.00 | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., LNCaP, PC-3) in 96-well plates at a density of 5 x 10³ cells per well in 200 µL of complete culture medium.[1]

-

Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or vehicle control (e.g., 0.1% DMSO).[1]

-

Incubation: Incubate the treated cells for a specified period (e.g., 24 hours).[1]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle-treated control cells. The IC50 value can be determined by non-linear regression analysis.[1]

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Seed cells and treat with this compound at various concentrations (e.g., 0, 10, 20, 40 µM) for 24 hours.[1]

-

Cell Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol overnight.[1]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (50 µg/mL).[1]

-

Flow Cytometry: Incubate in the dark for 30 minutes at room temperature and analyze the DNA content by flow cytometry.[1]

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 40 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[1]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.05% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, AR, SRC-1, GRIP-1, Caspase-3, Bax, β-actin) overnight at 4°C.[1] Following washing with TBST, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by modulating several critical signaling pathways.

PI3K/Akt and MAPK/ERK Signaling

PTER-ITC has been shown to differentially regulate the PI3K/Akt and MAPK/ERK pathways in prostate cancer cells. In androgen-independent PC-3 cells, inhibition of Akt sensitizes the cells to PTER-ITC-induced apoptosis.[1][3] Conversely, in androgen-dependent LNCaP cells, inhibition of ERK enhances apoptosis.[1][3] This suggests a complex, context-dependent mechanism of action.

PTER-ITC's differential impact on PI3K/Akt and MAPK/ERK pathways.

Androgen Receptor (AR) Signaling

In androgen-dependent prostate cancer cells (LNCaP), this compound has been shown to decrease the expression of the androgen receptor (AR) and its co-activators, such as SRC-1 and GRIP-1.[1][3] This interference with AR signaling contributes to its anti-proliferative effects.

Inhibition of Androgen Receptor signaling by PTER-ITC.

Regulation of miR-21

This compound has been found to reduce the levels of microRNA-21 (miR-21), an oncomiR implicated in drug resistance in breast cancer.[4][5] By downregulating miR-21, PTER-ITC can upregulate the expression of tumor suppressor genes that are targeted by miR-21, such as PTEN, PDCD4, TIMP3, and TPM1.

PTER-ITC mediated downregulation of miR-21 and its consequences.

Conclusion

This compound represents a promising synthetic derivative of a natural product with enhanced anti-cancer properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt, MAPK/ERK, and androgen receptor signaling, as well as the regulation of oncogenic microRNAs like miR-21, makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a solid foundation for researchers to design and execute further studies aimed at fully elucidating the therapeutic potential of this novel compound.

References

- 1. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound conjugate suppresses growth of prostate cancer cells irrespective of androgen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status | PLOS One [journals.plos.org]

- 4. Pterostilbene–isothiocyanate reduces miR-21 level by impeding Dicer-mediated processing of pre-miR-21 in 5-fluorouracil and tamoxifen-resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound reduces miR-21 level by impeding Dicer-mediated processing of pre-miR-21 in 5-fluorouracil and tamoxifen-resistant human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Pterostilbene-Isothiocyanate in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterostilbene-isothiocyanate (PTER-ITC), a hybrid compound synthesized from pterostilbene and isothiocyanate, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide delineates the core molecular pathways through which PTER-ITC exerts its cytotoxic, pro-apoptotic, and anti-proliferative effects on various cancer cell lines. By integrating quantitative data, detailed experimental methodologies, and visual representations of signaling cascades, this document provides a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics. The primary mechanisms of PTER-ITC involve the induction of apoptosis through both intrinsic and extrinsic pathways, modulation of key signaling pathways including PPARγ, NF-κB, PI3K/Akt, and MAPK/ERK, and induction of cell cycle arrest.

Introduction

Cancer remains a formidable challenge in global health, necessitating the development of innovative therapeutic strategies. Natural compounds and their synthetic derivatives have shown significant promise in cancer chemotherapy due to their potential for multi-target activity and reduced side effects. Pterostilbene, a natural analog of resveratrol, exhibits greater bioavailability and potent anti-cancer properties.[1] To enhance its efficacy, a novel hybrid compound, this compound (PTER-ITC), was synthesized by incorporating an isothiocyanate moiety.[2] This guide provides a detailed examination of the molecular mechanisms underlying the anti-cancer activity of PTER-ITC.

Cytotoxicity and Anti-proliferative Effects

PTER-ITC has demonstrated significant dose-dependent cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through MTT assays.

Table 1: IC50 Values of this compound (PTER-ITC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer (Androgen-sensitive) | 40 ± 1.12 | [3] |

| PC-3 | Prostate Cancer (Androgen-insensitive) | 45 ± 1.50 | [3] |

| MCF-7 | Breast Cancer (Hormone-dependent) | ~10-20 (viability reduced to 75-55%) | [2] |

| MDA-MB-231 | Breast Cancer (Hormone-independent) | Not explicitly stated, but showed dose-dependent inhibition | [2] |

| TR/MCF-7 | Tamoxifen-Resistant Breast Cancer | 37.21 | [4] |

| 5-FUR/MDA-MB 231 | 5-Fluorouracil-Resistant Breast Cancer | 47.00 | [4] |

| MG-63 | Osteosarcoma | 34.67 | [5] |

Induction of Apoptosis

A primary mechanism of PTER-ITC's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of key apoptotic regulators and the activation of caspase cascades.

Modulation of the Bax/Bcl-2 Ratio

The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. PTER-ITC has been shown to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis.[3][6] In breast cancer cells, PTER-ITC treatment leads to a significant increase in Bax expression and a decrease in Bcl-2 expression in a dose-dependent manner.[3]

Activation of Caspase Cascades

PTER-ITC induces apoptosis through the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown that PTER-ITC treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7).[3]

-

Intrinsic Pathway: In MCF-7 breast cancer cells, PTER-ITC primarily activates the intrinsic apoptotic pathway, characterized by a gradual increase in caspase-9 and caspase-3/7 activities.[2]

-

Extrinsic and Intrinsic Pathways: In MDA-MB-231 breast cancer cells, PTER-ITC activates both the extrinsic and intrinsic pathways, as evidenced by a dose-dependent increase in the activities of caspase-8, caspase-9, and caspase-3/7.[2]

Table 2: Effect of PTER-ITC on Caspase Activity in Breast Cancer Cells

| Cell Line | Treatment | Caspase-8 Activity | Caspase-9 Activity | Caspase-3/7 Activity | Reference |

| MCF-7 | 10 µM PTER-ITC | No significant change | Gradual increase | Gradual increase | [2] |

| 20 µM PTER-ITC | No significant change | Gradual increase | Gradual increase | [2] | |

| MDA-MB-231 | 10 µM PTER-ITC | Dose-dependent increase | Gradual increase | Gradual increase | [2] |

| 20 µM PTER-ITC | Dose-dependent increase | Gradual increase | Gradual increase | [2] |

Modulation of Key Signaling Pathways

PTER-ITC exerts its anti-cancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that can induce growth arrest and apoptosis in cancer cells. PTER-ITC acts as a PPARγ activator, significantly increasing its mRNA and protein levels in a dose-dependent manner.[2][3] This activation of PPARγ leads to the upregulation of the tumor suppressor gene PTEN and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic proteins Bcl-2 and survivin.[2][3] The involvement of the p38 MAPK and JNK pathways in the PTER-ITC-mediated upregulation of PPARγ has also been demonstrated.[3]

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and metastasis. In cancer cells, this pathway is often constitutively active. PTER-ITC has been shown to inhibit the activation of NF-κB.[4] It achieves this by preventing the formation of the IKK complex, which is central to NF-κB activation.[4] PTER-ITC binds to the NEMO-binding domain of IKK-β, inhibiting its interaction with NEMO (NF-κB essential modulator).[4] This blockade of NF-κB activation leads to the transcriptional repression of its target genes, such as Snail1 and Twist, which are involved in the epithelial-mesenchymal transition (EMT) and metastasis.[4]

PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are crucial for cell survival, proliferation, and differentiation. PTER-ITC has been shown to differentially modulate these pathways in different cancer cell types.[6] In androgen-insensitive (PC-3) prostate cancer cells, inhibition of the Akt pathway sensitizes the cells to PTER-ITC-induced apoptosis.[6] Conversely, in androgen-sensitive (LNCaP) prostate cancer cells, inhibition of the ERK pathway accelerates apoptosis.[6]

References

- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activities of this compound Conjugate in Breast Cancer Cells: Involvement of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits breast cancer metastasis by selectively blocking IKK-β/NEMO interaction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Proliferation of Human MG-63 Osteosarcoma Cells via Abrogating β-Catenin/TCF-4 Interaction—A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pterostilbene vs. Pterostilbene-Isothiocyanate: A Comparative Analysis of Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the biological activities of pterostilbene and its synthetic derivative, pterostilbene-isothiocyanate (PTER-ITC). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these compounds. This guide synthesizes current scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of their respective mechanisms of action.

Introduction

Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) is a naturally occurring phenolic compound found in various plants, including blueberries and grapes.[1] It is a structural analog of resveratrol but exhibits superior bioavailability and metabolic stability, which has led to increased interest in its pharmacological properties.[1] Pterostilbene has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3]

This compound (PTER-ITC) is a semi-synthetic derivative of pterostilbene, created by conjugating an isothiocyanate (-N=C=S) group to the pterostilbene backbone.[4] Isothiocyanates are a class of naturally occurring compounds found in cruciferous vegetables, known for their potent chemopreventive and anti-inflammatory properties.[5][6] The rationale behind the synthesis of PTER-ITC is to combine the favorable pharmacokinetic profile of pterostilbene with the potent biological activity of the isothiocyanate moiety, potentially creating a more effective therapeutic agent.[4] This guide will delve into a side-by-side comparison of the biological activities of these two compounds based on available scientific evidence.

Comparative Biological Activity: A Tabular Summary

The following tables summarize the quantitative data on the anticancer, antioxidant, and anti-inflammatory activities of pterostilbene and PTER-ITC from various studies.

Anticancer Activity

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Pterostilbene | HT-29 (Colon Cancer) | MTT Assay | 22.4 µM | [2] |

| MCF-7 (Breast Cancer) | MTT Assay | 10-20 µM | [7] | |

| MDA-MB-231 (Breast Cancer) | MTT Assay | >20 µM | [7] | |

| LNCaP (Prostate Cancer) | MTT Assay | 22.8 µM | [8] | |

| PC-3 (Prostate Cancer) | MTT Assay | 17 µM | [8] | |

| A549 (Lung Cancer) | MTT Assay | 28.6 µM | [8] | |

| Caco-2 (Colon Cancer) | MTT Assay | 75 µM | [8] | |

| HCT116 (Colon Cancer) | MTT Assay | 12 µM | [8] | |

| PTER-ITC | MCF-7 (Breast Cancer) | MTT Assay | ~15 µM | [7] |

| MDA-MB-231 (Breast Cancer) | MTT Assay | ~18 µM | [7] | |

| TR/MCF-7 (Tamoxifen-Resistant Breast Cancer) | Cell Viability Assay | 37.21 µM | [9] | |

| 5-FUR/MDA-MB 231 (5-FU-Resistant Breast Cancer) | Cell Viability Assay | 47.00 µM | [9] | |

| MG-63 (Osteosarcoma) | MTT Assay | More effective than Pterostilbene | [5] |

Antioxidant Activity

Note: Direct comparative quantitative data for PTER-ITC's antioxidant activity is limited in the current literature. The table primarily presents data for pterostilbene and general findings for isothiocyanates.

| Compound | Assay | Model System | Key Findings | Reference |

| Pterostilbene | DPPH Radical Scavenging | In vitro | Concentration-dependent activity (0.05-0.15 mM) | [10] |

| ABTS Radical Scavenging | In vitro | Concentration-dependent inhibition | [10] | |

| FRAP (Ferric Reducing Antioxidant Power) | In vitro | Concentration-dependent reducing ability | [10] | |

| Superoxide Radical Scavenging | In vitro | Effective scavenging activity | [10] | |

| Hydroxyl Radical Scavenging | In vitro | Potent scavenging activity | [10] | |

| Isothiocyanates (General) | Various | In vitro & In vivo | Induction of Nrf2-mediated antioxidant enzymes | [5][11] |

| DPPH, ORAC, FRAP | In vitro | Varied antioxidant efficacy among different ITCs | [6] |

Anti-inflammatory Activity

Note: Direct comparative quantitative data for PTER-ITC's anti-inflammatory activity is limited. The table presents data for pterostilbene and general mechanisms for isothiocyanates.

| Compound | Model System | Key Markers Inhibited | Mechanism | Reference |

| Pterostilbene | HT-29 Colon Cancer Cells | iNOS, COX-2, IL-1β, TNF-α | Inhibition of p38 MAPK pathway | [12] |

| LPS-stimulated Macrophages | iNOS, COX-2 | Suppression of NF-κB, ERK, p38, PI3K activation | [12] | |

| Human Gingival Fibroblasts | IL-6, TNF-α | Dose-dependent reduction | [13] | |

| Isothiocyanates (General) | Various inflammatory models | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS, COX-2 | Inhibition of NF-κB pathway, activation of Nrf2 | [5][6][11] |

Signaling Pathways and Mechanisms of Action

Pterostilbene

Pterostilbene exerts its biological effects through the modulation of several key signaling pathways.

Pterostilbene's antioxidant and anti-inflammatory effects are often intertwined. It can directly scavenge reactive oxygen species (ROS) and also upregulate endogenous antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14] In terms of anti-inflammatory action, pterostilbene has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, leading to a reduction in the expression of inflammatory mediators like iNOS, COX-2, TNF-α, and various interleukins.[12][15]

The anticancer activity of pterostilbene involves the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. It modulates multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[16] By inhibiting this pathway, pterostilbene promotes apoptosis in cancer cells. It can also induce cell cycle arrest at the G0/G1 phase.[16]

This compound (PTER-ITC)

Research on PTER-ITC has primarily focused on its anticancer properties, revealing its interaction with distinct signaling pathways compared to its parent compound.

PTER-ITC has been shown to be a potent anticancer agent, often exhibiting greater cytotoxicity than pterostilbene in various cancer cell lines.[7] Its mechanisms of action include the induction of apoptosis through both intrinsic and extrinsic caspase pathways.[7] Two key signaling pathways have been identified for PTER-ITC's anticancer activity: the NF-κB pathway and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.

NF-κB Pathway: PTER-ITC can inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation, cell survival, and metastasis.[4] By blocking the IKK complex, PTER-ITC prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes involved in cancer progression.[4]

PPARγ Pathway: PTER-ITC can act as an activator of PPARγ, a nuclear receptor that regulates gene expression related to cell differentiation, apoptosis, and lipid metabolism.[7][8] Activation of PPARγ by PTER-ITC in breast cancer cells leads to the upregulation of the tumor suppressor gene PTEN and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2, ultimately inducing apoptosis.[7] The activation of PPARγ by PTER-ITC appears to be mediated by the p38 MAPK and JNK pathways.[7][17]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for both pterostilbene and PTER-ITC.

Synthesis of Pterostilbene and this compound

-

Pterostilbene Synthesis: Chemical synthesis of pterostilbene can be achieved through various methods, including the Wittig-Horner reaction. One common route involves the reaction of 3,5-dimethoxybenzyl bromide with 4-hydroxybenzaldehyde.[1][18][19][20]

-

This compound Synthesis: PTER-ITC is synthesized from pterostilbene. A general procedure involves the reaction of pterostilbene with 1,3-dibromopropane to form an intermediate, which is then reacted with an appropriate amine followed by treatment with thiophosgene or a related reagent to introduce the isothiocyanate group.[21]

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of pterostilbene or PTER-ITC for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[7][8]

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with the test compound.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.[7]

-

-

Caspase Activity Assay: This assay measures the activity of caspases, which are key proteases in the apoptotic cascade.

-

Treat cells with the test compound.

-

Lyse the cells to release cellular proteins.

-

Incubate the cell lysate with a specific caspase substrate conjugated to a colorimetric or fluorometric reporter.

-

Measure the signal generated from the cleavage of the substrate by the active caspase using a spectrophotometer or fluorometer.[7]

-

Antioxidant Capacity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

-

Mix the DPPH solution with various concentrations of the test compound.

-

Incubate the mixture in the dark at room temperature.

-

Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm). The percentage of scavenging activity is calculated based on the reduction in absorbance compared to the control.[10]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

-

Dilute the ABTS•+ solution to a specific absorbance.

-

Add various concentrations of the test compound to the ABTS•+ solution.

-

Measure the decrease in absorbance after a specific incubation time. The scavenging activity is calculated as a percentage of the reduction in absorbance.[10]

-

Anti-inflammatory Assays

-

Measurement of Nitric Oxide (NO) Production:

-

Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.[12]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Treat cells with an inflammatory stimulus (e.g., LPS) with or without the test compound.

-

Collect the cell culture supernatant.

-

Use a commercial ELISA kit to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.[13]

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.[7]

Discussion and Future Directions

The available evidence clearly indicates that both pterostilbene and PTER-ITC possess significant biological activities with therapeutic potential. Pterostilbene has been extensively studied, demonstrating broad-spectrum antioxidant, anti-inflammatory, and anticancer effects. Its favorable pharmacokinetic profile compared to resveratrol makes it an attractive candidate for further development.

PTER-ITC, a synthetic derivative, appears to exhibit enhanced anticancer potency compared to its parent compound, pterostilbene. The addition of the isothiocyanate moiety seems to confer a distinct mechanism of action, particularly through the modulation of the NF-κB and PPARγ signaling pathways. This suggests that PTER-ITC could be a promising lead compound for the development of novel anticancer therapies, especially for aggressive and resistant cancers.

However, a significant gap exists in the literature regarding the antioxidant and anti-inflammatory properties of PTER-ITC. While the isothiocyanate group is known to possess these activities, there is a lack of direct comparative studies and quantitative data for the pterostilbene conjugate. Future research should focus on a comprehensive evaluation of PTER-ITC's antioxidant and anti-inflammatory potential to fully understand its biological activity profile.

Furthermore, while in vitro studies have been promising, more in vivo studies are needed to assess the efficacy, pharmacokinetics, and safety of PTER-ITC in animal models of various diseases. Such studies will be crucial for translating the preclinical findings into potential clinical applications.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits breast cancer metastasis by selectively blocking IKK-β/NEMO interaction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activities of this compound Conjugate in Breast Cancer Cells: Involvement of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activities of this compound conjugate in breast cancer cells: involvement of PPARγ [www2.cnb.csic.es]

- 9. researchgate.net [researchgate.net]

- 10. Protective effect of Pterostilbene against free radical mediated oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the anti-inflammatory, antioxidant and wound healing effects of pterostilbene in human gingival fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes [frontiersin.org]

- 15. Pterostilbene induces Nrf2/HO-1 and potentially regulates NF-κB and JNK–Akt/mTOR signaling in ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential Anticancer Activity of Pterostilbene Against Three Subtypes of Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer Activities of this compound Conjugate in Breast Cancer Cells: Involvement of PPARγ | PLOS One [journals.plos.org]

- 18. CN103102254A - Pterostilbene synthesis method - Google Patents [patents.google.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, In Vitro, and In Vivo Investigations of Pterostilbene-Tethered Analogues as Anti-Breast Cancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antioxidant Potential of Pterostilbene-Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological factor in a myriad of chronic and degenerative diseases. The quest for potent antioxidant compounds has led to the exploration of novel synthesized molecules that combine the strengths of well-known natural antioxidants. This technical whitepaper delves into the antioxidant properties of a promising conjugate, pterostilbene-isothiocyanate. While direct experimental data on this specific molecule is nascent, this guide provides a comprehensive analysis based on the well-documented antioxidant activities of its constituent parts: pterostilbene and isothiocyanates. We will explore their individual mechanisms of action, present quantitative antioxidant data for pterostilbene, detail relevant experimental protocols, and visualize the key signaling pathways involved. This document aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction: The Rationale for this compound

Pterostilbene, a naturally occurring stilbenoid found in blueberries and grapes, is a structural analog of resveratrol with superior bioavailability. It has demonstrated potent antioxidant and anti-inflammatory properties. Isothiocyanates, organic compounds found in cruciferous vegetables, are also recognized for their robust indirect antioxidant effects, primarily through the activation of the Nrf2 signaling pathway.

The conjugation of pterostilbene with an isothiocyanate group presents a compelling strategy for creating a novel antioxidant with potentially synergistic or enhanced activity. The isothiocyanate moiety could enhance the cellular uptake and Nrf2-activating properties, complementing the direct radical scavenging and Nrf2-activating effects of pterostilbene. This whitepaper will lay the groundwork for investigating this hypothesis by dissecting the known antioxidant profiles of each component.

Antioxidant Properties of Pterostilbene

Pterostilbene exerts its antioxidant effects through both direct and indirect mechanisms. It can directly scavenge a variety of free radicals, and it can also upregulate the expression of endogenous antioxidant enzymes.

Quantitative Antioxidant Activity of Pterostilbene

The antioxidant capacity of pterostilbene has been quantified using various in vitro assays. The following tables summarize the available data.

| Assay | Concentration | Result | Reference |

| DPPH Radical Scavenging | 0.05 - 0.15 mM | Concentration-dependent activity | [1] |

| IC50: 163.43 µg/mL | [2] | ||

| FRAP (Ferric Reducing Antioxidant Power) | 0.2 mM | 27.5 ± 3.62 mM AEAC | [1] |

| IC0.5: 95.69 µg/mL | [2] | ||

| ABTS Radical Scavenging | 0.2 mM | 0.11 ± 0.001 mM AEAC | [1] |

| IC50: 52.37 µg/mL | [2] | ||

| ORAC (Oxygen Radical Absorbance Capacity) | Not specified | 2.70 Trolox equivalents/μM | [3] |

| Superoxide Radical Scavenging | 0.2 mM | 55.6 ± 0.5% reduction | [1] |

| Hydroxyl Radical Scavenging | 0.2 mM | 0.09 ± 0.001 mM AEAC | [1] |

| Hydrogen Peroxide Scavenging | 0.2 mM | 0.09 ± 0.001 mM AEAC | [1] |

AEAC: Ascorbic Acid Equivalent Antioxidant Capacity

Mechanism of Action: The Nrf2 Pathway

A primary mechanism of pterostilbene's indirect antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Pterostilbene can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Antioxidant Properties of Isothiocyanates

Isothiocyanates, such as sulforaphane and phenethyl isothiocyanate, are potent indirect antioxidants.[5] Their primary mechanism of action is also through the robust activation of the Nrf2 pathway.[6]

Mechanism of Action: Nrf2 Activation by Isothiocyanates

Isothiocyanates are electrophilic compounds that can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, releasing Nrf2 and allowing its nuclear translocation and subsequent activation of ARE-driven genes.[6] This leads to a significant upregulation of the cell's endogenous antioxidant defenses.[7]

This compound: A Hypothetical Synergistic Antioxidant

Based on the individual mechanisms of pterostilbene and isothiocyanates, the this compound conjugate holds the potential for enhanced antioxidant activity through several mechanisms:

-

Dual Nrf2 Activation: The conjugate could potentially activate Nrf2 through two distinct interactions with the Keap1-Nrf2 complex, one mediated by the pterostilbene moiety and the other by the isothiocyanate group. This could lead to a more potent and sustained activation of the Nrf2 pathway.

-

Combined Direct and Indirect Antioxidant Effects: The pterostilbene portion of the molecule would retain its ability to directly scavenge free radicals, providing immediate protection against oxidative stress, while the isothiocyanate moiety ensures a long-lasting indirect antioxidant response through Nrf2 activation.

-

Improved Pharmacokinetics: The lipophilicity of the pterostilbene backbone combined with the reactive nature of the isothiocyanate group might influence the absorption, distribution, metabolism, and excretion (ADME) profile of the conjugate, potentially leading to improved bioavailability and cellular uptake compared to the individual components.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this whitepaper for the evaluation of antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a fresh solution of DPPH in ethanol (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of the test compound.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC50 value is then determined.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the test compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

-

The results are expressed as micromoles of Fe²⁺ equivalents per liter or gram of sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The ability of an antioxidant to quench this color by donating electrons or hydrogen atoms is measured spectrophotometrically.

-

Protocol:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the test compound to the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Trolox is typically used as a standard.

-

The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Nrf2 Nuclear Translocation Assay (Western Blot)

-

Principle: This assay determines the activation of the Nrf2 pathway by measuring the amount of Nrf2 protein that has translocated from the cytoplasm to the nucleus upon treatment with the test compound.

-

Protocol:

-

Culture cells (e.g., HaCaT keratinocytes or HepG2 hepatocytes) to an appropriate confluency.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.

-

Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for Nrf2.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

Lamin B1 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.

-

Quantify the band intensities to determine the relative amount of Nrf2 in each fraction.

-

Conclusion and Future Directions

While direct experimental evidence for the antioxidant properties of this compound is currently limited, the extensive data on its constituent molecules, pterostilbene and isothiocyanates, provides a strong rationale for its investigation as a potent antioxidant agent. The dual mechanism of action, combining direct radical scavenging with robust Nrf2-mediated induction of endogenous antioxidant defenses, suggests the potential for synergistic effects.

Future research should focus on the synthesis and in-depth in vitro and in vivo evaluation of this compound. The experimental workflows and protocols detailed in this guide provide a solid framework for such investigations. Elucidating the precise mechanisms and quantifying the antioxidant capacity of this novel conjugate will be crucial for unlocking its potential as a therapeutic agent in the prevention and treatment of oxidative stress-related diseases.

References

- 1. Protective effect of Pterostilbene against free radical mediated oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. The anti-oxidant properties of isothiocyanates: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. mdpi.com [mdpi.com]

Pharmacokinetics and Bioavailability of Pterostilbene-Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The conjugation of bioactive molecules is a promising strategy in drug development to enhance therapeutic efficacy. Pterostilbene-isothiocyanate (PTE-ITC) is a novel hybrid compound synthesized from pterostilbene (PTER), a natural dimethylated analog of resveratrol, and an isothiocyanate (ITC) moiety. This conjugate has demonstrated significant potential in preclinical cancer studies, showing enhanced cytotoxicity compared to its parent compounds[1][2]. Understanding the pharmacokinetic profile and bioavailability of this conjugate is critical for its translation into clinical applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and bioavailability of PTE-ITC. Due to a lack of direct in vivo pharmacokinetic studies on the conjugate, this guide focuses on the detailed pharmacokinetic profiles of its parent molecules, pterostilbene and representative isothiocyanates, to provide a foundational understanding for future research.

Introduction to this compound (PTE-ITC)

Pterostilbene (PTER), a stilbenoid found in blueberries and grapes, is recognized for its superior bioavailability and metabolic stability compared to resveratrol[3][4][5]. Isothiocyanates (ITCs), such as sulforaphane from broccoli, are well-studied for their chemopreventive properties[6]. The synthesis of a PTE-ITC conjugate aims to combine the biological activities of both parent molecules, potentially leading to synergistic effects and a more potent therapeutic agent[7][8]. Preclinical studies have shown that PTE-ITC can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer[2][9][10]. However, to date, published literature has focused primarily on the in vitro biological activity and mechanisms of action, with no available data on the in vivo pharmacokinetics or bioavailability of the conjugate itself.

Pharmacokinetics of Parent Compounds

To forecast the potential in vivo behavior of PTE-ITC, it is essential to analyze the pharmacokinetics of its constituent parts.

Pterostilbene (PTE)

Pterostilbene is noted for its favorable pharmacokinetic properties, largely attributed to its two methoxy groups, which increase its lipophilicity and reduce its susceptibility to rapid first-pass metabolism compared to resveratrol[3][11].

Key Pharmacokinetic Parameters:

-

Absorption and Bioavailability: Pterostilbene is rapidly absorbed after oral administration[12][13]. Studies in rats have demonstrated a remarkably high oral bioavailability of approximately 80%, in stark contrast to resveratrol's 20%[3][4]. This enhanced bioavailability is a key advantage, allowing for greater systemic exposure[5]. Formulations such as cocrystals with picolinic acid have been shown to further increase oral bioavailability by up to 10-fold in rats[14].

-

Distribution: Due to its lipophilic nature, pterostilbene is widely distributed in tissues[12]. Its low molecular weight facilitates passage through biological membranes, including the blood-brain barrier[15].

-

Metabolism: Pterostilbene undergoes Phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble metabolites for excretion[15]. However, its rate of glucuronidation is significantly lower than that of resveratrol, contributing to its higher metabolic stability and longer half-life[15][16].

-

Elimination: The clearance rate of pterostilbene in rats appears to be dose-dependent, decreasing at higher doses, which may suggest metabolic saturation[17].

Quantitative Pharmacokinetic Data for Pterostilbene in Rats

| Parameter | Oral Dose (mg/kg) | IV Dose (mg/kg) | Value | Source |

| Bioavailability (F) | 56 | 11.2 | ~80% | [3][4] |

| Cmax (Peak Plasma Conc.) | 56 | - | 5,344 ± 1,029 ng/mL | [4] |

| Tmax (Time to Peak Conc.) | 56 | - | 0.23 ± 0.05 h | [4] |

| AUC₀₋ᵢₙf (Total Exposure) | - | 11.2 | 1,940 ± 350 ng·h/mL | [4] |

| CL (Clearance) | - | 11.2 | 100.8 ± 19.8 mL/min/kg | [4] |

| Vss (Volume of Distribution) | - | 11.2 | 11.9 ± 3.4 L/kg | [4] |

Isothiocyanates (ITCs)

The pharmacokinetics of isothiocyanates have been extensively studied, particularly for sulforaphane (SFN) and phenethyl isothiocyanate (PEITC).

Key Pharmacokinetic Parameters:

-

Absorption and Bioavailability: ITCs are generally well-absorbed. In rats, sulforaphane administered at low, dietary-relevant doses demonstrated an absolute bioavailability of 82%[6][18][19]. Phenethyl isothiocyanate also shows high oral bioavailability in rats, reaching up to 93-115% at certain doses[20]. However, the bioavailability of sulforaphane appears to decrease at higher doses, indicating a dose-dependent pharmacokinetic behavior[18][19].

-

Distribution: Isothiocyanates are known to attain high intracellular concentrations. This is partly due to their rapid conjugation with intracellular glutathione, which maintains a concentration gradient that drives further cellular uptake[6][21].

-

Metabolism: The primary metabolic pathway for ITCs is conjugation with glutathione, a reaction that can occur in the intestine, liver, and blood[21]. This is the first step in the mercapturic acid pathway, leading to their eventual excretion.

-

Elimination: Sulforaphane exhibits a long terminal elimination phase, which is likely a result of protein binding that makes it less available for metabolism and excretion[6][21].

Quantitative Pharmacokinetic Data for Sulforaphane in Rats

| Parameter | Oral Dose (μmol/kg) | IV Dose (μmol/kg) | Value | Source |

| Bioavailability (F) | 2.8 | 2.8 | 82% | [6][18] |

| Cmax (Peak Plasma Conc.) | 2.8 | - | 1.1 ± 0.1 μM | [6] |

| Tmax (Time to Peak Conc.) | 2.8 | - | 0.5 h | [6] |

| AUC₀₋₂₄ (Exposure) | 2.8 | - | 5.8 ± 0.7 μM·h | [6] |

| t½ (Half-life) | 2.8 | - | 3.8 ± 0.4 h | [6] |

Experimental Methodologies

The data presented in this guide are derived from studies employing standardized preclinical pharmacokinetic protocols. Below is a generalized methodology.

Animal Model and Dosing Protocol

-

Animal Model: Studies on pterostilbene and sulforaphane typically utilize male Sprague-Dawley or Wistar rats[4][18][20].

-

Administration: For oral bioavailability studies, compounds are administered via oral gavage. For determining absolute bioavailability, a parallel group receives the compound via intravenous (IV) injection[3][4][18]. Pterostilbene has been administered in vehicles like a mix of polyethylene glycol 400, ethanol, and saline[4]. Sulforaphane has been administered in corn oil[18].

Sample Collection and Analysis

-

Blood Sampling: Blood samples are collected serially from the tail vein or another appropriate site at predetermined time points post-administration[4][6].

-

Sample Processing: Plasma is separated from whole blood by centrifugation and is often stabilized and stored at low temperatures (-80°C) prior to analysis.

-

Analytical Method: Plasma concentrations of the parent compound and its metabolites are quantified using validated high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)[3][4][20]. This method provides the high sensitivity and specificity required for pharmacokinetic analysis.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), and half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin[20].

-

Bioavailability Calculation: Absolute oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of a test compound in a rodent model.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Activities of this compound Conjugate in Breast Cancer Cells: Involvement of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pterostilbene Pharmacokinetics [pterostilbene.com]

- 6. cambridge.org [cambridge.org]

- 7. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status | PLOS One [journals.plos.org]

- 9. Role of isothiocyanate conjugate of pterostilbene on the inhibition of MCF-7 cell proliferation and tumor growth in Ehrlich ascitic cell induced tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound conjugate suppresses growth of prostate cancer cells irrespective of androgen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Occurrence, Bioavailability, Anti-inflammatory, and Anticancer Effects of Pterostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Improving the bioavailability of pterostilbene - CIRCE Scientific [circescientific.com]

- 15. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 20. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat - ProQuest [proquest.com]

Pterostilbene-Isothiocyanate: A Technical Guide to its Anti-Proliferative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene-isothiocyanate (PTER-ITC) is a novel hybrid compound synthesized by conjugating an isothiocyanate moiety to the backbone of pterostilbene, a naturally occurring analog of resveratrol. This modification has been shown to enhance the anti-proliferative and pro-apoptotic activities of the parent compound, making PTER-ITC a promising candidate for cancer therapy. This technical guide provides an in-depth overview of the initial studies on the anti-proliferative effects of PTER-ITC, focusing on its impact on various cancer cell lines, the underlying signaling pathways, and detailed experimental protocols for replication and further investigation.

Quantitative Analysis of Anti-Proliferative Effects

The anti-proliferative activity of PTER-ITC has been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative data from these initial studies, including the half-maximal inhibitory concentration (IC50) values, the induction of apoptosis, and the effects on cell cycle distribution.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MG-63 | Osteosarcoma | 34.67 | [1] |

| LNCaP | Prostate Cancer (Androgen-Responsive) | 40 ± 1.12 | [2] |

| PC-3 | Prostate Cancer (Androgen-Independent) | 45 ± 1.50 | [2] |

| TR/MCF-7 | Breast Cancer (Tamoxifen-Resistant) | 37.21 | [3] |

| 5-FUR/MDA-MB 231 | Breast Cancer (5-Fluorouracil-Resistant) | 47.00 | [3] |

Table 2: Induction of Apoptosis by this compound in Prostate Cancer Cells

| Cell Line | Treatment (24h) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Reference |

| PC-3 | 20 µM PTER-ITC | ~44 | ~12 | [2] |

| PC-3 | 40 µM PTER-ITC | ~68 | ~16 | [2] |

Table 3: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| PC-3 | Control | 55.3 ± 2.1 | 30.1 ± 1.5 | 14.6 ± 0.9 | [4] |

| PC-3 | 10 µM PTER-ITC | 50.2 ± 1.8 | 28.5 ± 1.2 | 21.3 ± 1.1 | [4] |

| PC-3 | 20 µM PTER-ITC | 45.1 ± 1.5 | 25.3 ± 1.0 | 29.6 ± 1.3 | [4] |

| LNCaP | Control | 60.2 ± 2.5 | 25.4 ± 1.3 | 14.4 ± 0.8 | [4] |

| LNCaP | 10 µM PTER-ITC | 54.3 ± 2.0 | 22.1 ± 1.1 | 23.6 ± 1.2 | [4] |

| LNCaP | 20 µM PTER-ITC | 48.7 ± 1.8 | 18.9 ± 0.9 | 32.4 ± 1.5 | [4] |

Signaling Pathways Modulated by this compound

PTER-ITC exerts its anti-proliferative effects by modulating several key signaling pathways implicated in cancer cell growth, survival, and metastasis. The following diagrams illustrate the mechanisms of action of PTER-ITC on these pathways.

References

- 1. This compound Inhibits Proliferation of Human MG-63 Osteosarcoma Cells via Abrogating β-Catenin/TCF-4 Interaction—A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pterostilbene–isothiocyanate reduces miR-21 level by impeding Dicer-mediated processing of pre-miR-21 in 5-fluorouracil and tamoxifen-resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Mustard Bomb's Payload: A Technical Guide to the Discovery and Natural Sources of Isothiocyanates

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, natural sources, and analysis of isothiocyanate-containing compounds.

This in-depth guide delves into the fascinating world of isothiocyanates (ITCs), from their initial discovery to their prevalence in everyday cruciferous vegetables. It provides a wealth of quantitative data, detailed experimental protocols, and visual representations of the complex signaling pathways they modulate, offering a vital resource for those engaged in phytochemical research and drug discovery.

Discovery and Historical Perspective

Isothiocyanates, the compounds responsible for the characteristic pungent flavor of mustard, horseradish, and wasabi, are not innately present in plants. They are the product of a sophisticated plant defense mechanism known as the "mustard oil bomb"[1]. The story of their discovery is intrinsically linked to the study of their precursors, glucosinolates.

In the early 19th century, chemists began isolating sulfur-containing compounds from cruciferous plants. However, it wasn't until the mid-20th century that the enzymatic process of isothiocyanate formation was fully understood. When the plant tissue is damaged, for instance by chewing or insect attack, the enzyme myrosinase comes into contact with glucosinolates, which are stored separately in the plant's cells[1][2]. This interaction triggers a hydrolysis reaction, releasing glucose and an unstable aglycone that rapidly rearranges to form an isothiocyanate[1][2]. This elegant defense mechanism deters herbivores and protects the plant from pathogens. The pioneering work of scientists like A. I. Virtanen in the mid-20th century laid the foundation for our current understanding of this intricate system. The isolation and identification of sulforaphane from broccoli in 1992 by Zhang et al. marked a significant milestone, igniting a surge in research into the health-promoting properties of these compounds.

Natural Sources and Biosynthesis of Isothiocyanates

Isothiocyanates are exclusively derived from the enzymatic hydrolysis of glucosinolates, a large and diverse group of plant secondary metabolites. These precursor compounds are abundant in vegetables of the Brassicaceae family, commonly known as cruciferous vegetables.

The biosynthesis of glucosinolates is a complex process involving amino acid elongation and a core structure formation. The specific isothiocyanate produced depends on the side chain of the parent glucosinolate. For example, glucoraphanin is the precursor to sulforaphane, sinigrin to allyl isothiocyanate (AITC), gluconasturtiin to phenethyl isothiocyanate (PEITC), and glucotropaeolin to benzyl isothiocyanate (BITC)[3][4].

The concentration and type of isothiocyanates can vary significantly between different cruciferous vegetables and even between cultivars of the same vegetable. Factors such as growing conditions, plant age, and post-harvest handling can all influence the glucosinolate content and, consequently, the isothiocyanate yield[5].

Data Presentation: Isothiocyanate Content in Cruciferous Vegetables

The following tables summarize the quantitative data on the total isothiocyanate content and the concentration of specific isothiocyanates in various raw cruciferous vegetables.

Table 1: Total Isothiocyanate Yield in Raw Cruciferous Vegetables

| Vegetable | Mean Total Isothiocyanate Yield (μmol/100g wet weight) | Range (μmol/100g wet weight) | Reference |

| Mustard Greens | 61.3 | 0.4 - 137.9 | [1] |

| Collard Greens | 21.7 | 8.7 - 41.5 | [1] |

| Kale | 10.6 | 2.5 - 22.4 | [1] |

| Brussels Sprouts | 10.4 | 3.2 - 20.1 | [1] |

| Cabbage | 9.1 | 0.5 - 24.8 | [1] |

| Broccoli | 7.7 | 1.8 - 18.9 | [1] |

| Turnip Greens | 6.8 | 2.1 - 13.5 | [1] |

| Cauliflower | 1.5 | 0.3 - 4.2 | [1] |

Table 2: Concentration of Specific Isothiocyanates in Selected Raw Cruciferous Vegetables

| Isothiocyanate | Precursor Glucosinolate | Vegetable | Concentration | Reference |

| Sulforaphane | Glucoraphanin | Broccoli | 40 - 190 mg/kg fresh weight | [6] |

| Sulforaphane | Glucoraphanin | Broccoli Sprouts (3-day old) | 10-100 times more than mature broccoli | [3] |

| Phenethyl Isothiocyanate (PEITC) | Gluconasturtiin | Watercress | 273.89 ± 0.88 ng/g of dry extract | [7] |

| Allyl Isothiocyanate (AITC) | Sinigrin | Mustard (condiment) | 731.9 µg/g | [8] |

| Benzyl Isothiocyanate (BITC) | Glucotropaeolin | Mustard (condiment) | 0.07 µg/g | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, quantification, and activity assessment of isothiocyanates.

Extraction and Quantification of Sulforaphane from Broccoli

This protocol describes a method for the extraction and quantification of sulforaphane from broccoli using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fresh broccoli florets

-

Dichloromethane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Solid-Phase Extraction (SPE) silica cartridges

-

Sulforaphane standard

-

Blender

-

Centrifuge

-

Rotary evaporator

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Homogenize 100g of fresh broccoli florets in a blender.

-

Enzymatic Hydrolysis: Incubate the homogenate at room temperature for 2 hours to allow for the complete conversion of glucoraphanin to sulforaphane by endogenous myrosinase.

-

Extraction: Add 200 mL of dichloromethane to the homogenate and shake vigorously for 30 minutes. Centrifuge the mixture at 4000 rpm for 15 minutes and collect the organic (lower) layer. Repeat the extraction twice.

-

Concentration: Combine the dichloromethane extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 30°C.

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a silica SPE cartridge with 5 mL of dichloromethane.

-

Dissolve the dried extract in a minimal amount of dichloromethane and load it onto the cartridge.

-

Wash the cartridge with 5 mL of hexane to remove non-polar impurities.

-

Elute the sulforaphane with 10 mL of a 95:5 (v/v) dichloromethane:acetone mixture.

-

Evaporate the eluate to dryness.

-

-

HPLC Analysis:

-

Reconstitute the purified extract in 1 mL of acetonitrile.

-

Inject 20 µL of the sample into the HPLC system.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 30% acetonitrile in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 202 nm.

-

-

Quantification: Prepare a standard curve using known concentrations of sulforaphane. Quantify the sulforaphane in the sample by comparing its peak area to the standard curve.

-

Myrosinase Activity Assay

This protocol outlines a spectrophotometric method to determine the activity of myrosinase by measuring the rate of sinigrin hydrolysis.

Materials:

-

Plant tissue (e.g., mustard seed meal)

-

Phosphate buffer (100 mM, pH 6.5)

-

Sinigrin solution (10 mM)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Homogenize 1g of plant tissue in 10 mL of cold phosphate buffer.

-

Centrifuge the homogenate at 10,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the myrosinase enzyme.

-

-

Enzyme Assay:

-

In a cuvette, mix 950 µL of phosphate buffer and 50 µL of the enzyme extract.

-

Initiate the reaction by adding 50 µL of the sinigrin solution.

-

Immediately measure the decrease in absorbance at 227 nm for 5 minutes at 37°C. The decrease in absorbance corresponds to the hydrolysis of sinigrin.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Use the molar extinction coefficient of sinigrin (ε = 6,800 M⁻¹cm⁻¹) to calculate the enzyme activity. One unit of myrosinase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of sinigrin per minute under the assay conditions.

-

Signaling Pathways and Experimental Workflows

Isothiocyanates exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of novel therapeutic strategies.

Key Signaling Pathways Modulated by Isothiocyanates

A. The Keap1-Nrf2 Pathway: The Master Regulator of Antioxidant Response

Isothiocyanates are potent inducers of the Keap1-Nrf2 pathway, a critical signaling cascade that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Caption: Isothiocyanate-mediated activation of the Nrf2 pathway.

B. Apoptosis Induction: The Programmed Cell Death Pathway

Isothiocyanates can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Isothiocyanate-induced apoptosis pathways.

Experimental Workflow for Assessing Isothiocyanate Bioactivity

The following diagram illustrates a typical experimental workflow for screening and characterizing the bioactivity of isothiocyanate-containing compounds.

Caption: Experimental workflow for isothiocyanate bioactivity assessment.

Conclusion

The discovery of isothiocyanates and their potent biological activities has opened up exciting avenues for research in nutrition, pharmacology, and drug development. Their natural abundance in cruciferous vegetables makes them readily accessible for study and highlights the importance of diet in health and disease prevention. This technical guide provides a solid foundation for researchers to delve deeper into the science of isothiocyanates, from understanding their origins to designing experiments to unravel their complex mechanisms of action. The provided data, protocols, and pathway diagrams serve as a valuable resource to accelerate future discoveries in this promising field.

References

- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 2. The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell death induction by isothiocyanates and their underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanates suppress the invasion and metastasis of tumors by targeting FAK/MMP-9 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. Dietary Isothiocyanate-induced Apoptosis via Thiol Modification of DNA Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Theoretical and Computational Insights into Pterostilbene-Isothiocyanate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the interactions of pterostilbene and its isothiocyanate conjugates with various biological targets. Pterostilbene (PTER), a natural analog of resveratrol, exhibits promising therapeutic properties, which can be enhanced through chemical modification, such as the addition of an isothiocyanate (ITC) group. The resulting pterostilbene-isothiocyanate (PTER-ITC) conjugate has demonstrated significant potential in preclinical studies, particularly in cancer research. This document details the molecular modeling techniques, including molecular docking and molecular dynamics simulations, that have elucidated the binding mechanisms of these compounds. Furthermore, it summarizes the key signaling pathways modulated by PTER-ITC and presents quantitative data from various in vitro and in silico studies. Detailed experimental and computational protocols are provided to facilitate the replication and extension of these findings.

Introduction

Pterostilbene, a naturally occurring stilbenoid found in blueberries and grapes, has garnered significant attention for its antioxidant, anti-inflammatory, and anticancer properties.[1] Its favorable pharmacokinetic profile, including higher bioavailability compared to resveratrol, makes it an attractive candidate for drug development.[2] To further enhance its therapeutic efficacy, researchers have explored the synthesis of pterostilbene derivatives. One such derivative, the this compound (PTER-ITC) conjugate, has shown potent anticancer activities by targeting multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[3]

Computational and theoretical studies have been instrumental in understanding the molecular mechanisms underlying the biological activities of PTER and PTER-ITC. These approaches provide valuable insights into the binding modes, interaction energies, and dynamic behavior of these compounds with their protein targets. This guide aims to consolidate the current knowledge from these studies, offering a technical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Computational Methodologies

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol: Molecular Docking of PTER-ITC with PPARγ

-

Protein Preparation: The crystal structure of the Peroxisome Proliferator-Activated Receptor γ (PPARγ) ligand-binding domain (LBD) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added to the protein structure.

-

Ligand Preparation: The 3D structure of PTER-ITC is generated using a chemical drawing tool like ChemSketch and optimized using a molecular modeling software such as Avogadro.

-

Docking Simulation: Software such as AutoDock Vina or Glide is used to perform the docking calculations. A grid box is defined around the active site of PPARγ to encompass the binding pocket.

-

Analysis of Results: The docking results are analyzed to identify the binding poses with the lowest energy scores. The interactions between PTER-ITC and the amino acid residues of PPARγ, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time. This technique provides insights into the stability of protein-ligand complexes and the conformational changes that may occur upon binding.

Experimental Protocol: MD Simulation of the PTER-ITC/TCF-4 Complex [4]

-

System Setup: The docked complex of PTER-ITC and Transcription Factor 4 (TCF-4) is placed in a simulation box. The box is solvated with a water model (e.g., TIP3P or SPC), and ions are added to neutralize the system.

-

Topology and Parameter Files: Topology files for the protein are generated using a force field such as GROMOS or AMBER. Ligand topology and parameter files are generated using a server like PRODRG.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure to ensure stability.

-

Production Run: The production MD simulation is run for a specified period (e.g., 100 ns).

-

Trajectory Analysis: The trajectory from the simulation is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of the protein-ligand interactions over time.

Quantitative Data from In Silico and In Vitro Studies

The following tables summarize key quantitative data from various studies on pterostilbene and its isothiocyanate conjugate.

Table 1: Molecular Docking and Binding Energy Data

| Ligand | Protein Target | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Pterostilbene | Telomerase (3DU6) | -7.10 | Active site residues | [5] |

| PTER-ITC | PPARγ | - | His323, Tyr327 (H-bonds); 5 polar & 8 non-polar residues | [6][7] |

| PTER-ITC | TCF-4 | - | Ala14, Asn15, Asp16, Ser20 (H-bonds); Glu17, Ile19 (π-sigma) | [4] |

| Pterostilbene | SIRT1 | -6.5 | - | [8] |

Table 2: In Vitro Biological Activity Data

| Compound | Cell Line | Assay | IC50 (µM) | Observations | Reference |

| Pterostilbene | MCF-7 (Breast Cancer) | Cytotoxicity | 30.0 | - | [5] |

| Pterostilbene | NCI-H460 (Lung Cancer) | Cytotoxicity | 47.2 | - | [5] |